Rosiglitazone maleate is a thiazolidinedione compound primarily used as an anti-diabetic medication. It is marketed under the brand name Avandia and functions by enhancing insulin sensitivity in peripheral tissues, particularly muscle and adipose tissue. The chemical structure of rosiglitazone maleate is characterized by a thiazolidinedione ring and a pyridine moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 473.52 g/mol . It exists as a white to off-white solid with a melting point between 122°C and 123°C, and is soluble in ethanol and buffered aqueous solutions at low pH .
In scientific research, rosiglitazone maleate interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a protein found inside cells []. PPARγ plays a role in regulating gene expression []. However, the specific details of how this interaction influences cellular processes are still being explored [].
Rosiglitazone maleate undergoes various metabolic transformations in the body, primarily through the action of cytochrome P450 enzymes. The major metabolic pathways include:
These reactions yield metabolites that are considerably less active than the parent compound, indicating that they do not contribute significantly to its insulin-sensitizing effects .
The primary mechanism of action for rosiglitazone maleate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in glucose and lipid metabolism, influencing the expression of genes involved in insulin sensitivity. In addition to its metabolic effects, rosiglitazone has been shown to exert anti-inflammatory effects by modulating nuclear factor kappa-B (NFκB) signaling pathways . Recent studies suggest potential benefits for certain Alzheimer's disease patients, particularly those not expressing the ApoE4 allele .
Rosiglitazone maleate can be synthesized through several chemical methods, typically involving the following steps:
These synthetic routes require careful control of reaction conditions to ensure high yield and purity .
Rosiglitazone maleate is primarily used for the management of type 2 diabetes mellitus. Its applications include:
Rosiglitazone maleate exhibits significant drug interactions primarily due to its metabolism via cytochrome P450 enzymes. Notable interactions include:
Monitoring for adverse effects such as fluid retention and cardiovascular events is critical when used alongside other medications.
Rosiglitazone belongs to a class of drugs known as thiazolidinediones, which includes several other compounds. Here are some similar compounds:
Rosiglitazone maleate's unique profile lies in its selective binding to PPARγ without significant interaction with PPARα, differentiating it from other thiazolidinediones like pioglitazone. Its association with specific adverse effects, including cardiovascular risks, has shaped its clinical use and regulatory scrutiny over time .
Rosiglitazone maleate is a thiazolidinedione derivative that exists as a salt formed between rosiglitazone base and maleic acid. The compound has the complete molecular formula C₂₂H₂₃N₃O₇S, representing the combination of rosiglitazone (C₁₈H₁₉N₃O₃S) with maleic acid (C₄H₄O₄) [1] [2]. The molecular weight of rosiglitazone maleate is 473.5 grams per mole [1] [2] [3], while the free base has a molecular weight of 357.43 grams per mole [4].
The compound features a single chiral center and is present as a racemate. Due to rapid interconversion, the enantiomers are functionally indistinguishable [5]. The structural formula demonstrates the presence of a thiazolidinedione ring system connected to a substituted benzyl group through a methylene bridge, with the pyridine nitrogen being methylated and linked via an ethoxy chain [4] [1].
The International Union of Pure and Applied Chemistry name for the base compound is 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione [4]. The compound is also known by various synonyms including BRL-49653C, rosiglitazone extended release, and rosiglitzazone maleate [1] [6].
Rosiglitazone maleate exhibits distinctive physical characteristics that are important for pharmaceutical identification and quality control. The compound appears as a white to off-white solid powder [5] [7] [8]. Organoleptic evaluation reveals that rosiglitazone maleate is a white, odorless, and colorless powder [9] [10]. Additional descriptions include its appearance as a white to light yellow powder or crystalline material [7] [11].
The compound maintains consistent appearance characteristics across different manufacturing processes and storage conditions, making visual inspection a reliable initial quality control parameter. The crystalline nature of the material contributes to its stability and handling properties in pharmaceutical formulations.
The solubility characteristics of rosiglitazone maleate demonstrate pH-dependent behavior that significantly impacts its pharmaceutical applications. The compound exhibits excellent solubility in ethanol and buffered aqueous solutions with pH 2.3 [5]. In water, rosiglitazone maleate shows limited solubility at 0.038 milligrams per milliliter, classifying it as sparingly soluble [4].
Rosiglitazone maleate demonstrates enhanced solubility in organic solvents. In dimethyl sulfoxide, the compound achieves solubility of approximately 3 milligrams per milliliter [2] [12] [13]. Dimethyl formamide provides even better solubility at 10 milligrams per milliliter [2] [12] [13]. In ethanol, the solubility reaches approximately 0.25 milligrams per milliliter [12].
The pH-dependent solubility profile shows that rosiglitazone maleate is readily soluble in acidic conditions but demonstrates decreasing solubility with increasing pH in the physiological range [5]. This characteristic significantly influences its absorption properties and formulation strategies for pharmaceutical preparations [14].
Rosiglitazone maleate exhibits well-defined thermal characteristics that serve as important identification and quality control parameters. The melting point of rosiglitazone maleate has been reported with slight variations across different studies. The most commonly cited range is 122°C to 123°C [5], with specific determinations showing values of 122.42°C [15] [16], 134°C [9] [10], and a range of 115.0°C to 119.0°C [7] [11] depending on the analytical method and sample preparation.
The compound demonstrates thermal stability up to approximately 150°C before significant decomposition begins [15] [16]. Differential scanning calorimetry studies reveal that rosiglitazone maleate shows characteristic endothermic peaks corresponding to melting, followed by decomposition events at higher temperatures.
The thermal behavior includes multiple decomposition stages. The first stage of thermal decomposition begins around 150.61°C and continues to 231.43°C with a mass loss of 24.50% attributed to the loss of the maleic acid component (C₄H₄O₄) [16]. Subsequent decomposition stages occur at higher temperatures, with the compound maintaining structural integrity until approximately 231°C.
Infrared spectroscopy provides distinctive fingerprint identification for rosiglitazone maleate through characteristic absorption bands. The infrared spectrum of pure rosiglitazone maleate shows strong absorption bands attributable to carbonyl stretching at 1,703 wavenumbers per centimeter [17]. The spectrum also displays characteristic peaks for carbon-nitrogen stretching of the pyridine moiety at 1,512 wavenumbers per centimeter [17].
Additional infrared spectroscopic data for rosiglitazone maleate reveals absorption bands at 3434 wavenumbers per centimeter corresponding to nitrogen-hydrogen stretching, 2927 wavenumbers per centimeter for hydroxyl group stretching, 1753 wavenumbers per centimeter for carbonyl stretching, and 1702 wavenumbers per centimeter for additional carbonyl functionality [18]. These characteristic peaks allow for reliable identification and purity assessment of the compound.
The infrared spectrum serves as a valuable tool for compatibility studies with pharmaceutical excipients and for detecting potential interactions during formulation development. The preservation of characteristic peaks indicates molecular integrity and absence of significant chemical interactions [9] [10].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of rosiglitazone maleate. Proton nuclear magnetic resonance experiments for rosiglitazone maleate are typically performed at 400 megahertz using deuterated dimethyl sulfoxide as the solvent [18]. The chemical shift values are reported relative to tetramethylsilane as the internal standard.
The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts that confirm the molecular structure. Key signals include aromatic proton resonances, aliphatic proton signals corresponding to the ethoxy chain, and distinctive patterns for the pyridine and thiazolidinedione ring systems [18]. The methyl group attached to the pyridine nitrogen appears as a characteristic singlet, while the ethoxy bridge protons exhibit typical coupling patterns.
Deuterium nuclear magnetic resonance and two-dimensional nuclear magnetic resonance techniques provide additional structural confirmation and help establish connectivity patterns within the molecule [18]. These spectroscopic methods are essential for verifying structural integrity and detecting potential impurities or degradation products.
Mass spectrometry serves as a powerful analytical tool for molecular weight determination and structural characterization of rosiglitazone maleate. Electrospray ionization mass spectrometry is commonly employed for analysis, with both positive and negative ion modes providing complementary information [18].
The molecular ion peak for rosiglitazone maleate appears at mass-to-charge ratio 473, corresponding to the protonated molecular ion in positive electrospray mode [18]. This confirms the molecular weight of 473.5 grams per mole for the maleate salt. Fragmentation patterns provide structural information about different molecular regions and help identify potential impurities.
Liquid chromatography-mass spectrometry methods have been developed for comprehensive analysis of rosiglitazone maleate and its related impurities [18]. These methods utilize mass spectrometric detection to achieve high specificity and sensitivity for quantitative analysis and impurity profiling.
Rosiglitazone maleate exhibits polymorphism with multiple crystalline forms reported in pharmaceutical literature. Three distinct polymorphous crystalline forms have been identified and characterized, designated as Form I, Form II, and Form III [19] [20]. Each polymorph demonstrates unique physical and chemical properties that impact pharmaceutical performance and manufacturing processes.
Various research groups have described different numbers of crystalline forms, with some studies identifying four crystalline forms (Form I, II, III, and IN) while others describe two primary forms (Form A and B) [21]. Form A has been identified as more thermodynamically stable than Form B, with other crystal forms, amorphous forms, hydrates, and anhydrates converting to Form A under specific conditions [21].
Additional polymorphic forms include hydrated versions, with studies reporting crystalline hydrates and a 0.25-hydrated form that represents a pseudopolymorphic variant [22] [21]. The existence of multiple crystal forms necessitates careful control during manufacturing to ensure consistent pharmaceutical properties and bioavailability.
X-ray diffraction analysis provides definitive characterization of the different polymorphic forms of rosiglitazone maleate. Powder X-ray diffraction patterns serve as fingerprint identification for each crystalline form, allowing differentiation between polymorphs even when they exhibit similar melting temperatures [21].
The crystallographic analysis reveals specific space groups and unit cell parameters for different forms. Some polymorphic forms show similar melting endotherm temperatures but can be distinguished through their unique powder X-ray diffraction patterns [21]. This technique is essential for polymorph identification during pharmaceutical development and quality control.
The 0.25-hydrated form of rosiglitazone maleate has been characterized through single-crystal X-ray diffraction, revealing detailed structural information including hydrogen bonding patterns and molecular packing arrangements [22]. These structural insights help understand the relative stability and transformation pathways between different polymorphic forms.
Differential scanning calorimetry provides thermal characterization of polymorphic forms and their transformation behaviors. The technique reveals melting endotherms, polymorphic transitions, and dehydration events for different crystal forms of rosiglitazone maleate [21] [10].
Studies using differential scanning calorimetry show that rosiglitazone maleate exhibits endothermic peaks at characteristic temperatures corresponding to melting and phase transitions. The pure drug demonstrates a melting peak at approximately 131.4°C, while formulated products show peaks at slightly different temperatures such as 130.6°C, indicating minimal interaction with excipients [10].
The thermal analysis reveals that some polymorphic forms undergo conversion upon heating. For example, Form II (low melting crystal form) shows a second melting endotherm at 127-130°C and converts to Form I when crystallized from ethanol-water mixtures [21]. These thermal transitions are critical for understanding processing conditions and storage stability.
Rosiglitazone maleate demonstrates significant pH-dependent stability characteristics that influence its pharmaceutical formulation and storage conditions. The compound exhibits high instability at basic pH conditions, making it extensively vulnerable to degradation in alkaline environments [14]. This pH sensitivity necessitates careful consideration of formulation pH and storage conditions.
Forced degradation studies reveal that rosiglitazone maleate undergoes considerable degradation under alkaline stress conditions [23] [24]. When subjected to alkali hydrolysis using 1.0 N sodium hydroxide at room temperature for one hour, the compound shows degradation with significant formation of degradation products [23]. Similarly, treatment with 2N sodium hydroxide results in substantial drug decomposition with assay values dropping to 88.1% and total impurities reaching 10.68% [23].
In contrast, the compound demonstrates good stability under acidic conditions. Acid degradation studies using 5N hydrochloric acid at 80°C for one hour show minimal degradation, with the drug maintaining its integrity [23] [24]. This stability profile explains why rosiglitazone maleate is extensively absorbed from the stomach, where the acidic environment favors its stability and dissolution [14].
The pH-dependent stability profile directly impacts bioavailability and necessitates the development of gastroretentive drug delivery systems to maximize absorption in the acidic gastric environment while minimizing exposure to the more alkaline intestinal conditions [14].
Photostability testing of rosiglitazone maleate involves exposure to ultraviolet light to assess potential degradation under light exposure conditions. Studies examining photochemical stability expose drug samples to ultraviolet light at 254 nanometers for extended periods to simulate potential degradation during storage and handling [23] [25].
Results from photostability testing indicate that rosiglitazone maleate demonstrates good stability when exposed to ultraviolet light. Exposure to ultraviolet light at 254 nanometers for 24 hours shows minimal degradation, with the drug maintaining its chemical integrity [23]. The photochemical degradation studies reveal degradation percentages as low as 0.22% under controlled ultraviolet exposure conditions [26].
Additional photostability studies involving exposure to direct sunlight for 48 hours show similarly minimal degradation, with percentage degradation remaining below 0.25% [26]. These results indicate that rosiglitazone maleate possesses inherent photostability that supports its use in conventional pharmaceutical packaging without requiring extensive light protection measures.
The photostability characteristics allow for standard pharmaceutical packaging and storage conditions without the need for specialized light-resistant containers, simplifying manufacturing and distribution requirements.
Thermal stability analysis of rosiglitazone maleate reveals its behavior under elevated temperature conditions and provides important information for processing and storage guidelines. Thermal degradation studies typically involve exposing the compound to elevated temperatures such as 80°C or 105°C for specified time periods [23] [15] [16].
Results from thermal stability testing demonstrate that rosiglitazone maleate exhibits good thermal stability under moderate temperature stress conditions. Exposure to 105°C for 24 hours results in minimal degradation, with assay values remaining at 99.5% and total impurities staying below 0.06% [23]. This thermal stability supports normal pharmaceutical processing conditions and storage at elevated temperatures.
Comparative thermal stability studies among antidiabetic compounds reveal that rosiglitazone maleate begins thermal decomposition at approximately 150.61°C [15] [16]. The activation energy for the first stage of thermal decomposition has been determined using kinetic methods, with values of 102.29 kilojoules per mole (Coats-Redfern method) and 111.72 kilojoules per mole (Horowitz-Metzger method) [15] [16].
The thermal stability sequence among related antidiabetic compounds shows the following order: glimepiride > glibenclamide > rosiglitazone > pioglitazone, indicating moderate thermal stability relative to other compounds in its therapeutic class [15] [16].
Oxidative stability testing evaluates the susceptibility of rosiglitazone maleate to degradation under oxidative stress conditions, typically using hydrogen peroxide as the oxidizing agent. These studies are essential for understanding potential degradation pathways and establishing appropriate storage conditions and antioxidant requirements.
Forced degradation studies using oxidative conditions reveal that rosiglitazone maleate shows significant susceptibility to oxidative degradation. Treatment with 5% hydrogen peroxide at 80°C for one hour results in considerable degradation, with assay values decreasing to 92.6% and total impurities reaching 6.63% [23]. This represents one of the most significant degradation pathways for the compound.
Alternative oxidative stress testing using 3% hydrogen peroxide demonstrates similar degradation patterns, confirming the compound's sensitivity to oxidative conditions [25] [26]. The oxidative degradation appears to be concentration and temperature dependent, with higher peroxide concentrations and elevated temperatures accelerating the degradation process.
Irritant;Health Hazard;Environmental Hazard